molecular formula C17H30Cl2N2O4 B5451843 3-morpholin-4-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride

3-morpholin-4-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride

Cat. No.: B5451843
M. Wt: 397.3 g/mol
InChI Key: JHYYVNZAOZCBOS-UHFFFAOYSA-N
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Description

3-morpholin-4-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride is a synthetic compound that features a morpholine ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-morpholin-4-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine typically involves the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of hydroxyphenyl compounds using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the intermediate is replaced by the morpholine moiety.

    Final Assembly: The final step involves coupling the trimethoxyphenyl intermediate with the morpholine derivative under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the amine group, potentially converting it to secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are typically used.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-morpholin-4-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization, which can lead to anti-cancer effects. Additionally, the morpholine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-morpholin-4-yl-1,3,5-triazine derivatives: These compounds also feature a morpholine ring and have been studied for their anti-cancer and anti-microbial properties.

    Indole derivatives: Known for their broad-spectrum biological activities, including anti-viral and anti-inflammatory effects.

Uniqueness

3-morpholin-4-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine is unique due to the presence of the trimethoxyphenyl group, which imparts specific bioactive properties, such as the inhibition of tubulin polymerization. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

3-morpholin-4-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4.2ClH/c1-20-15-12-17(22-3)16(21-2)11-14(15)13-18-5-4-6-19-7-9-23-10-8-19;;/h11-12,18H,4-10,13H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYYVNZAOZCBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNCCCN2CCOCC2)OC)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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